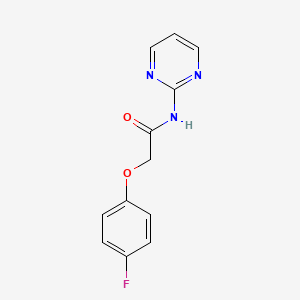
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide, also known as PF-4708671, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PF-4708671 is a pyrimidine-based compound that has been shown to inhibit the activity of several kinases, including p70S6K, RSK, and AKT.
Mécanisme D'action
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream substrates, leading to the inhibition of kinase activity. 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been shown to be a selective inhibitor of p70S6K, RSK, and AKT, with little effect on other kinases.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been shown to inhibit cell proliferation and induce apoptosis. 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has also been shown to inhibit the growth of tumor xenografts in mice. In addition, 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has several advantages for lab experiments, including its selectivity for p70S6K, RSK, and AKT, and its ability to inhibit these kinases at low concentrations. However, 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide. One potential application is in the treatment of cancer, where 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide could be used as a targeted therapy for tumors that overexpress p70S6K, RSK, or AKT. Another potential application is in the treatment of metabolic disorders, where 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide could be used to improve insulin sensitivity and glucose tolerance. Further research is needed to fully understand the potential therapeutic applications of 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide involves a multi-step process that starts with the reaction of 4-fluorophenol with ethyl bromoacetate to produce 2-(4-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to produce the final product, 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been extensively studied in the context of cancer research due to its ability to inhibit several kinases that are involved in cancer cell proliferation and survival. In particular, 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been shown to inhibit the activity of p70S6K, a kinase that is frequently overexpressed in cancer cells and is associated with poor prognosis. 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has also been shown to inhibit the activity of RSK and AKT, two kinases that are involved in cell survival and proliferation.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKDBVNWHDAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(pyrimidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
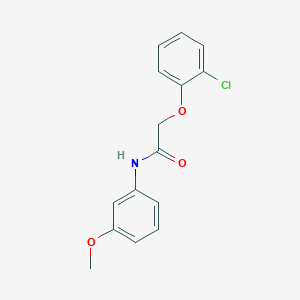

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
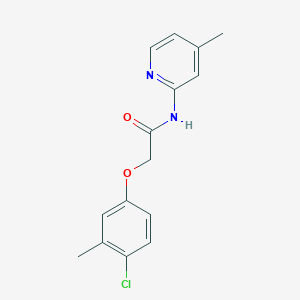
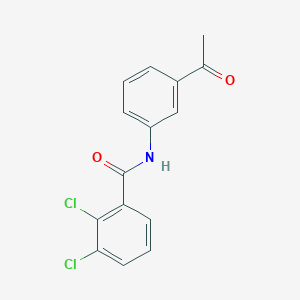
![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)
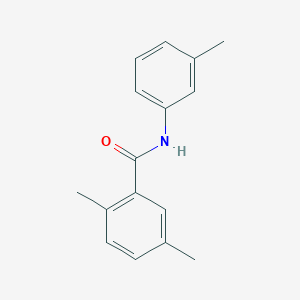
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)